molecular formula Cr B080572 Chromium-51 CAS No. 14392-02-0

Chromium-51

Cat. No. B080572
CAS RN: 14392-02-0
M. Wt: 50.944765 g/mol
InChI Key: VYZAMTAEIAYCRO-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromium-51 is the radioisotope of the chemical element chromium. It has 24 protons and 27 neutrons in the atomic nucleus, resulting in the mass number 51 .


Synthesis Analysis

Chromium-51 has been used in cytotoxicity assays. Target cells are loaded in vitro with radioactive chromium and lysis is determined by measuring chromium in the supernatant released by dying cells . A procedure has also been developed whereby Chromium-51 of high specific activity can be separated from pile-bombarded potassium chromate .


Molecular Structure Analysis

Chromium-51 has an isotopic mass of 50.94476539 u and a nuclide mass of 50.9315998 u (calculated nuclear mass without electrons). It has a mass number of 51, with 24 protons (atomic number) and 27 neutrons .


Chemical Reactions Analysis

Chromium exhibits several oxidation states, with the +3 oxidation state being the most stable. It reacts with ammonia to precipitate gray-green chromium (III) hydroxide. Strong bases such as NaOH also precipitate Cr(OH)3, but the precipitate dissolves in excess hydroxide .


Physical And Chemical Properties Analysis

Chromium-51 decays radioactively by electron capture and emits gamma rays (0.320 MeV). It has a half-life of 27.704 days . The physical properties of Chromium-51 include a mass number of 51, an atomic number of 24, and 27 neutrons. The isotopic mass is 50.94476539 u and the nuclide mass is 50.9315998 u .

Scientific Research Applications

Chromate Transport in Human Leukocytes

Chromium, including its radioactive form Chromium-51, has been used extensively in studying blood cell pool sizes and intravascular kinetics. Research on the transport characteristics of Chromate in human leukocytes showed that Chromate uptake is unidirectional and temperature-sensitive, potentially indicating an energy-dependent process (Lilien, Spivak, & Goldman, 1970).

Tagging of Red Cells and Plasma Proteins

Chromium-51 (Cr51) has been found useful in biological tracers. This study demonstrated its binding to red cells and plasma proteins, offering a new tool in the study of these components (Gray & Sterling, 1950).

Valency State in Seawater

The valency state of Chromium in seawater, including Chromium-51, is significant for understanding its geochemical behavior and for radioactive waste disposal studies. Chromium-51, used as a radioactive tracer, revealed that a major part of this element remained in the hexavalent state in seawater (Fukai, 1967).

Use as a Label for Red Cells

Chromium-51 has been used to label red cells, enabling studies on their lifespan and behavior in the circulation. This method has proven valuable for studying the viability of stored erythrocytes (Mollison & Veall, 1955).

Labeling of Leukocytes, Erythrocytes, and Platelets

Chromium-51 has also been used to study the relative labeling of different blood cells. This study found that large lymphocytes and monocytes were more heavily labeled than other cell types, providing insights into cell kinetics (Eyre, Rosen, & Perry, 1970).

Radioactive Chromium-51 Gamma Ray Sources

The use of Chromium-51 as a gamma-ray source in radiation therapy has been explored, particularly for its monoenergetic gamma-ray emissions, making it suitable for specific therapeutic applications (Myers, 1959).

Erythrocyte Destruction in Haemolytic Anaemia

Chromium-51 has been crucial in studying the life-span and destruction of erythrocytes in haemolytic anaemia, aiding in the understanding of this disease and its treatment (Lewis, Szur, & Dacie, 1960).

Safety And Hazards

The hazard from Chromium-51 comes from both external and internal exposure. External exposure from a 1 mCi point source of Chromium-51 at 1 meter is 180 mR/hr. Internally, insoluble compounds can deposit in the lung, the critical organ. The lower large intestine is the critical organ for an intake of soluble compounds .

Future Directions

Over the last 50 years, most of the transfusion recovery data were generated by Chromium-51 labeling studies. These were predominantly performed to validate new storage systems and new processes to prepare RBC concentrates . More recently, reports have appeared indicating a decline in the use of Chromium-51 preparations and the search for alternative radioisotopes for the stated uses .

properties

IUPAC Name

chromium-51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAMTAEIAYCRO-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[51Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932164
Record name (~51~Cr)Chromium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.944765 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is evidence that chromium binds to the globin moiety of hemoglobin.
Record name Chromium Cr-51
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Chromium-51

CAS RN

14392-02-0
Record name Chromium-51
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14392-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium Cr-51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium Cr-51
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (~51~Cr)Chromium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHROMIUM CR-51
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAU17N705
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Tetrakis(neopentyl)chromium is prepared essentially by a method disclosed in U.S. Pat. No. 3,875,132. The base catalyst is prepared by dispersing tetrakis(neopentyl)chromium in heptane solution onto Davison 952 MS-ID silica, predried at 1300° F. for 5 hours in a fluid bed, in such a ratio as to give 1% chromium by weight on the dry basis in the impregnated catalyst. The base catalyst thus prepared is activated, in one case, by the method of Example 8 and, in the other case, by the method of Example 9 which includes further treatment of the activated catalyst at 1200° F. for a period of 15 minutes with dry air.
Name
tetrakis(neopentyl)chromium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
1%

Synthesis routes and methods II

Procedure details

We have found that the presence of specific additives, not generally recognised as brighteners, in 2:1 chromium (III) chloride hexahydrate-choline chloride can significantly brighten the electrodeposit. For example when 10% of choline chloride is replaced by tetraethylammonium fluoride dihydrate or tetramethylammonium hydroxide pentahydrate thin semi-bright pale blue chromium deposits can be obtained. Approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetraethylammonium fluoride dihydrate (10%)] was prepared by combining the reactants in a beaker and heating at 80° C. The green liquid was poured into an electrochemical cell (internal diameter of 23 mm) held in an oil bath at 60° C. Mild steel (50 mm by 10 mm and 1 mm thick), cleaned in the usual way, was fixed to the inside edge of the cell opposite a nickel counter electrode. The mild steel plate and counter-electrode were then connected to the negative and positive terminals respectively of a Thurlby Thander power pack. Using current densities between 8 and 16 mAcm−2 and deposition times between 10 and 30 minutes semi-bright chromium deposits were obtained. The procedure was repeated using approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetramethylammonium hydroxide pentahydrate (10%)]. With a current density of 2 mAcm−2 thin pale blue semi-bright homogenous chromium deposits were obtained after 30 minutes.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
chromium (III) chloride hexahydrate choline chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

This corresponds, given M(Cr2O3)=152 g/mol, M(Cr)=52 g/mol and M(O)=16 g/mol, to a value of 9.58 g of chromium(III) ions which the float must contain at a minimum. Based on 400 g of float, the use of chromium sulphate as tanning agent results in M(Cr2(SO4)3)=392 g/mol, M(S)=32 g/mol, M(Cr)=52 g/mol, M(O)=16 g/mol→26.53% of chromium in chromium sulphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
M(Cr2O3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.58 g
Type
reactant
Reaction Step Three
Yield
26.53%

Synthesis routes and methods IV

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.